molecular formula C11H15NO2 B14303166 N-(2-Methoxypropan-2-yl)benzamide CAS No. 115245-47-1

N-(2-Methoxypropan-2-yl)benzamide

Cat. No.: B14303166
CAS No.: 115245-47-1
M. Wt: 193.24 g/mol
InChI Key: KFVUNBHLZQCQGX-UHFFFAOYSA-N
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Description

N-(2-Methoxypropan-2-yl)benzamide is an organic compound belonging to the benzamide class. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The compound this compound is characterized by the presence of a benzamide group attached to a 2-methoxypropan-2-yl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxypropan-2-yl)benzamide typically involves the condensation of benzoic acid derivatives with amine derivatives. One common method involves the reaction of 2-methoxypropan-2-amine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxypropan-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Methoxypropan-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Methoxypropan-2-yl)benzamide involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Phenylpropan-2-yl)benzamide
  • N-(2-Methoxyethyl)benzamide
  • N-(2-Methoxyphenyl)benzamide

Uniqueness

N-(2-Methoxypropan-2-yl)benzamide is unique due to the presence of the 2-methoxypropan-2-yl substituent, which can influence its chemical reactivity and biological activity. This substituent can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and industrial processes .

Properties

CAS No.

115245-47-1

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-(2-methoxypropan-2-yl)benzamide

InChI

InChI=1S/C11H15NO2/c1-11(2,14-3)12-10(13)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13)

InChI Key

KFVUNBHLZQCQGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(NC(=O)C1=CC=CC=C1)OC

Origin of Product

United States

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